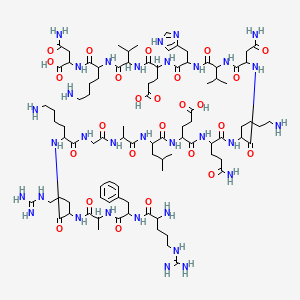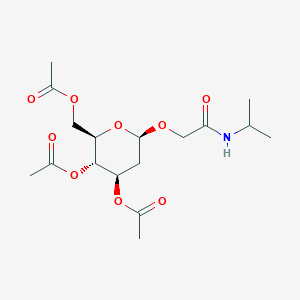
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that belongs to the class of acetates This compound is characterized by its tetrahydropyran ring structure and multiple functional groups, including acetoxymethyl and isopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the acetoxymethyl and isopropylamino groups. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The acetoxymethyl and isopropylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving acetates and amines.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxymethyl and isopropylamino groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate include other acetates and amines with tetrahydropyran ring structures. Examples include:
- (2R,3S,4R,6R)-2-(Hydroxymethyl)-6-(2-(methylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(ethylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H27NO9 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-3,4-diacetyloxy-6-[2-oxo-2-(propan-2-ylamino)ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H27NO9/c1-9(2)18-15(22)8-24-16-6-13(25-11(4)20)17(26-12(5)21)14(27-16)7-23-10(3)19/h9,13-14,16-17H,6-8H2,1-5H3,(H,18,22)/t13-,14-,16-,17+/m1/s1 |
InChI Key |
NLJZJCAGQGKNFM-SRABZTEZSA-N |
Isomeric SMILES |
CC(C)NC(=O)CO[C@H]1C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)NC(=O)COC1CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
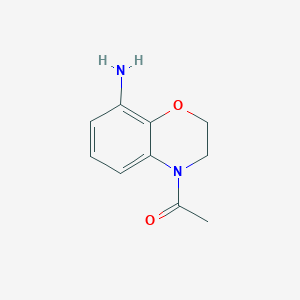
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
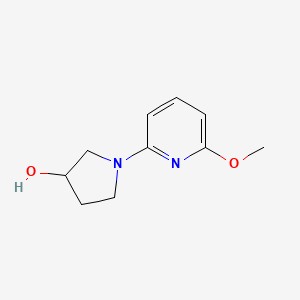
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
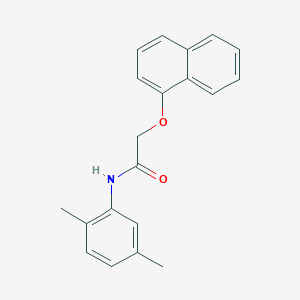
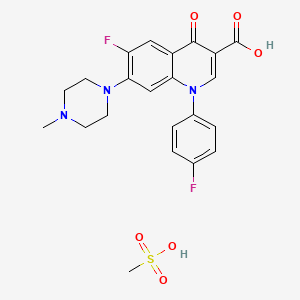
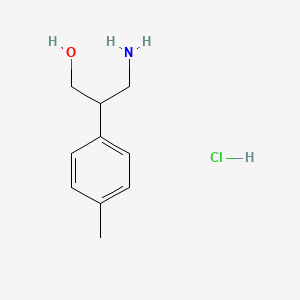
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
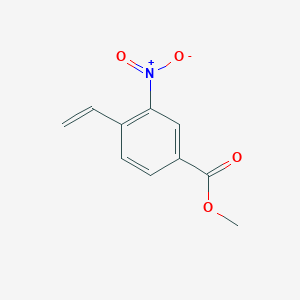
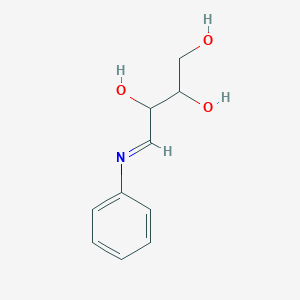
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
